molecular formula C17H13FN2 B8328272 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine

3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine

Cat. No.: B8328272
M. Wt: 264.30 g/mol
InChI Key: FGBOCGXIYSACDA-UHFFFAOYSA-N
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Description

3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine is a fluorinated biphenyl-substituted pyridine derivative characterized by a pyridin-2-amine core and a 3-fluorobiphenyl moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation.

Properties

Molecular Formula

C17H13FN2

Molecular Weight

264.30 g/mol

IUPAC Name

3-(2-fluoro-4-phenylphenyl)pyridin-2-amine

InChI

InChI=1S/C17H13FN2/c18-16-11-13(12-5-2-1-3-6-12)8-9-14(16)15-7-4-10-20-17(15)19/h1-11H,(H2,19,20)

InChI Key

FGBOCGXIYSACDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=C(N=CC=C3)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural similarities and differences between 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine and key analogs:

Compound Name Core Structure Substituents Key Features
This compound Pyridin-2-amine 3-(3-Fluorobiphenyl-4-yl) Biphenyl group enhances π-π stacking; fluorine improves metabolic stability
Crizotinib (Fig. 15 in ) Pyridin-2-amine 1-(2,6-Dichloro-3-fluorophenyl)ethoxy, piperidin-4-yl-pyrazole Bulky substituents enhance kinase selectivity (ALK/ROS1 inhibition)
6-(3-Fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine () Pyrido[3,2-d]pyrimidin-2-amine 6-(3-Fluorophenyl), 4-(1-methylpropoxy) Fused pyrimidine ring increases rigidity; alkoxy chain modulates solubility
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine () Pyrimidin-2-amine 4-(3-Fluorophenyl), 6-(5-methylfuran-2-yl) Pyrimidine core with furan substituent; lower molecular weight (269.27 g/mol)
[3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine () Pyridin-2-amine 3-(3-Aminophenyl), 5-CF₃, dimethylamine Trifluoromethyl group enhances lipophilicity; dimethylamine improves basicity

Key Observations :

  • Biphenyl vs. Monophenyl: The biphenyl group in the target compound may enhance target binding via extended aromatic interactions compared to monophenyl analogs (e.g., ) .
  • Fluorine Positioning : Fluorine at the 3-position (meta) is common in kinase inhibitors (e.g., crizotinib) to optimize steric and electronic effects .
  • Core Heterocycles : Pyridine vs. pyrimidine cores influence binding modes; pyrimidines often exhibit higher rigidity and altered hydrogen-bonding capacity .

Pharmacological and Functional Comparisons

While direct activity data for this compound are unavailable, inferences can be drawn from analogs:

Compound Target/Activity Selectivity/IC₅₀/Kᵢ Reference
Crizotinib ALK/ROS1 kinase inhibition IC₅₀: <50 nM for ALK; >1000 nM for A₁/A₃ receptors
4-(3-Fluorophenyl)-pyrimidin-2-amine () Not explicitly stated N/A
LAS38096 () A₂B adenosine receptor antagonism Kᵢ = 17 nM; >1000 nM selectivity over A₁/A₃
Pyridopyrazine-p38 MAP kinase inhibitor () p38 MAP kinase IC₅₀: ~10 nM (in vitro)

Key Insights :

  • Kinase vs.
  • Selectivity : Fluorine and biphenyl groups may improve selectivity by filling hydrophobic pockets in kinase domains, as seen in crizotinib .

Physicochemical Properties :

Property This compound (Est.) Crizotinib 6-(3-Fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
Molecular Weight (g/mol) ~300 (estimated) 450.34 357.37 ()
LogP (Predicted) ~3.5 (highly lipophilic) 4.1 2.8
Solubility Low (aqueous) Moderate (PEG-based) Low (alkoxy chain improves slightly)

Implications :

  • Higher lipophilicity (LogP >3) in the target compound may necessitate formulation optimization for bioavailability.
  • Biphenyl groups reduce solubility compared to alkoxy-substituted analogs () .

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